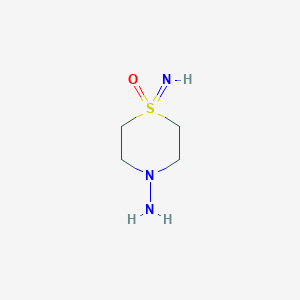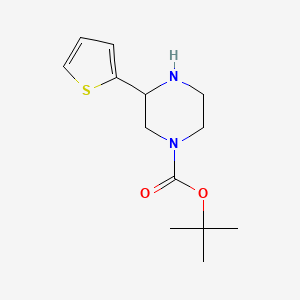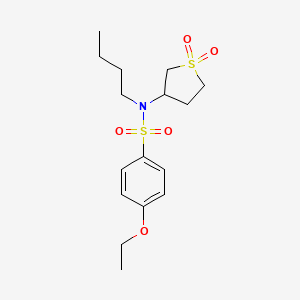
4-(2-(4-Chlorophenoxy)acetyl)-3,3-dimethylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 4-Chlorophenoxyacetyl Chloride , which is a chemical compound with the molecular formula C8H6Cl2O2 and an average mass of 205.038 Da . It’s also related to 2-{[(4-CHLOROPHENOXY)ACETYL]AMINO}BENZOIC ACID , which belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives .
Synthesis Analysis
A direct and efficient method was developed for the preparation of a variety of substituted acetophenone derivatives from readily available arene precursors and acid chlorides .Molecular Structure Analysis
The molecular structure of related compounds like 4-Chlorophenoxyacetyl Chloride has been studied . The molecular formula for this compound is C8H6Cl2O2 .Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-(4-Chlorophenoxy)acetyl)-3,3-dimethylpiperazin-2-one” are not available, it’s worth noting that 4-Chlorophenoxyacetyl Chloride, a related compound, is used in the preparation of a variety of substituted acetophenone derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For example, 4-Chlorophenoxyacetyl Chloride has a molecular weight of 205.04 .Applications De Recherche Scientifique
1. Potential Pesticide Applications
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds structurally related to 4-(2-(4-Chlorophenoxy)acetyl)-3,3-dimethylpiperazin-2-one, have been characterized as potential pesticides. X-ray powder diffraction studies provide detailed information about their structure, offering insights into their potential use in pest control applications (Olszewska, Tarasiuk, & Pikus, 2011).
2. Herbicide Research
Research on similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), highlights their widespread use as herbicides in agriculture and urban environments. Studies focus on their toxicology and mutagenicity, as well as their environmental impact, especially in relation to water quality and gene expression (Zuanazzi, Ghisi, & Oliveira, 2020).
3. Environmental Impact and Soil Interaction
The environmental behavior of similar herbicides, such as 2,4-D, has been extensively studied. This includes their dissipation in soil and the impact of different formulations on environmental persistence. Such studies are crucial for understanding the ecological implications of using these compounds in agriculture (Wilson, Geronimo, & Armbruster, 1997).
4. Structural Studies
Structural analyses of compounds related to 4-(2-(4-Chlorophenoxy)acetyl)-3,3-dimethylpiperazin-2-one, such as studies on N,N′-dimethylpiperazine complexes, provide valuable information about their molecular configurations. This information is essential for understanding their chemical properties and potential applications in various fields (Yabuki, Tanaka, & Toda, 1988).
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-(4-chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(2)13(19)16-7-8-17(14)12(18)9-20-11-5-3-10(15)4-6-11/h3-6H,7-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHXHTCTTWDJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)COC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B2642202.png)
![N'-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B2642204.png)
![(S)-methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2642205.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2642207.png)


![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2642213.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2642214.png)
![2-fluoro-N-[5-methyl-2-(propan-2-yl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2642218.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2642223.png)
